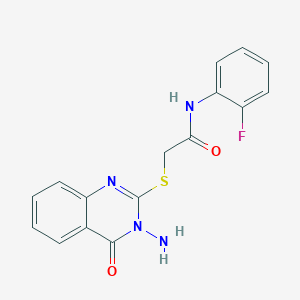
N-cyclohexyl-9H-fluorene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-9H-fluorene-2-sulfonamide (NCFS) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science. NCFS is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon.
Applications De Recherche Scientifique
N-cyclohexyl-9H-fluorene-2-sulfonamide has been explored for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, N-cyclohexyl-9H-fluorene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-cyclohexyl-9H-fluorene-2-sulfonamide has shown promising anticancer activity in vitro and in vivo, which is attributed to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. N-cyclohexyl-9H-fluorene-2-sulfonamide has also been studied for its potential applications in materials science, particularly in the synthesis of organic semiconductors for electronic devices. N-cyclohexyl-9H-fluorene-2-sulfonamide has been shown to exhibit good charge-transport properties, making it a promising candidate for use in organic electronic devices. In analytical chemistry, N-cyclohexyl-9H-fluorene-2-sulfonamide has been used as a fluorescent probe for the detection of metal ions and other analytes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-9H-fluorene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and carbonic anhydrase IX. N-cyclohexyl-9H-fluorene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-9H-fluorene-2-sulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-cyclohexyl-9H-fluorene-2-sulfonamide has also been shown to exhibit good charge-transport properties, making it a promising candidate for use in organic electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-9H-fluorene-2-sulfonamide in lab experiments is its relatively simple synthesis method, which can be optimized for high yield. N-cyclohexyl-9H-fluorene-2-sulfonamide also exhibits good solubility in organic solvents, making it easy to handle in lab experiments. However, one of the limitations of using N-cyclohexyl-9H-fluorene-2-sulfonamide is its relatively low stability under certain conditions, such as exposure to air and light. This can affect the reproducibility of lab experiments using N-cyclohexyl-9H-fluorene-2-sulfonamide.
Orientations Futures
There are several future directions for research on N-cyclohexyl-9H-fluorene-2-sulfonamide. One area of research is the development of new synthesis methods for N-cyclohexyl-9H-fluorene-2-sulfonamide that can improve its yield and stability. Another area of research is the exploration of N-cyclohexyl-9H-fluorene-2-sulfonamide as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of N-cyclohexyl-9H-fluorene-2-sulfonamide and its biochemical and physiological effects. In addition, N-cyclohexyl-9H-fluorene-2-sulfonamide could be further explored for its potential applications in materials science, particularly in the synthesis of organic semiconductors for electronic devices.
Méthodes De Synthèse
N-cyclohexyl-9H-fluorene-2-sulfonamide can be synthesized through a two-step procedure. The first step involves the conversion of fluorene to fluorene-9-carboxylic acid, which is then converted to N-cyclohexyl-9H-fluorene-2-sulfonamide through a sulfonation reaction using cyclhexylamine and sulfur trioxide. The yield of N-cyclohexyl-9H-fluorene-2-sulfonamide synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Propriétés
Formule moléculaire |
C19H21NO2S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-cyclohexyl-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C19H21NO2S/c21-23(22,20-16-7-2-1-3-8-16)17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16,20H,1-3,7-8,12H2 |
Clé InChI |
IJXDAMHBVOLTPV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)




![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)